![molecular formula C16H25NO2S B5592596 2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)

2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to 2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine, typically involves condensation reactions, sulfonation, and the careful selection of substrates to achieve the desired sulfonamide linkage. For instance, compounds structurally similar to the title compound have been synthesized through the reaction of appropriate chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides (Vinaya et al., 2009).

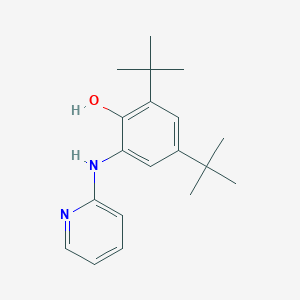

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to 2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine, has been elucidated using techniques such as X-ray crystallography. These studies reveal important aspects such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, indicative of the structural features that could influence the compound's reactivity and interactions (Naveen et al., 2015).

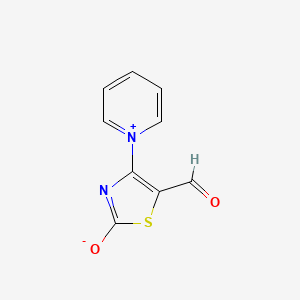

Chemical Reactions and Properties

Sulfonamide derivatives of piperidine exhibit a range of chemical behaviors, including participation in hydrogen bonding, which affects their solubility and potential for biological activity. The ability to form both inter- and intramolecular hydrogen bonds, as observed in related structures, plays a crucial role in their chemical reactivity and the formation of crystal structures (Girish et al., 2008).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are largely influenced by their molecular structure. The crystalline form, solubility, and melting points are determined by the molecular conformation and the presence of functional groups capable of forming hydrogen bonds. Studies on related compounds provide insights into how these molecular features impact the physical characteristics of sulfonamide derivatives (Karaman et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo further functionalization, are essential for understanding the versatility of 2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine derivatives. Research into similar sulfonamide compounds has demonstrated their potential for a wide range of chemical transformations, offering pathways for the development of new materials and bioactive molecules (Rehman et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

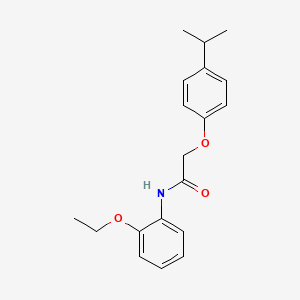

The synthesis of sulfonyl hydrazone scaffolds and piperidine derivatives has significant implications in medicinal chemistry. One study outlines the creation of novel sulfonyl hydrazone compounds featuring piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, demonstrating notable biological activities. The antioxidant testing included various assays, highlighting specific compounds that showed superior activity compared to standard antioxidants. Additionally, some compounds exhibited promising anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's. This research underscores the utility of such chemical structures in developing therapeutic agents (Karaman et al., 2016).

Antimicrobial Applications

Another study focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized to assess their antibacterial potentials. The research highlighted specific compounds that showed considerable growth inhibition against various bacterial strains, including Salmonella typhi and Escherichia coli. These findings indicate the potential of such compounds in developing new antibacterial agents, offering a strategy to combat resistant bacterial infections (Iqbal et al., 2017).

Anticancer Properties

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole structures has unveiled promising anticancer agents. A study synthesized these compounds and evaluated their efficacy against cancer cells, discovering several with potent anticancer activity. These findings suggest the potential for further development and testing of these compounds in cancer treatment, marking a significant step forward in the search for new therapeutic options (Rehman et al., 2018).

Electrolyte Applications in Batteries

In the field of energy storage, 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) has been explored as a co-solvent in lithium-ion batteries. This ionic liquid demonstrates good miscibility with carbonate solvents, enhancing the conductivity of the electrolyte. Such advancements in electrolyte chemistry are crucial for developing more efficient and durable batteries, signifying the broader applications of piperidine derivatives in technology (Kim et al., 2013).

Eigenschaften

IUPAC Name |

2-ethyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-4-15-7-5-6-12-17(15)20(18,19)16-10-8-14(9-11-16)13(2)3/h8-11,13,15H,4-7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZOIOSWEMYRNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5592517.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)

![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)

![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)

![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]propanamide](/img/structure/B5592587.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)

![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)